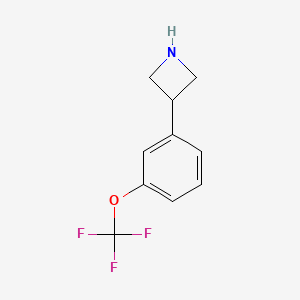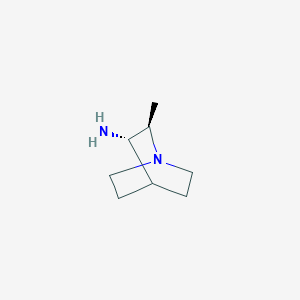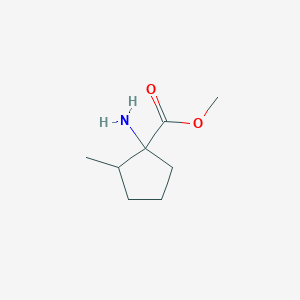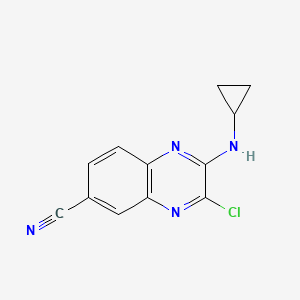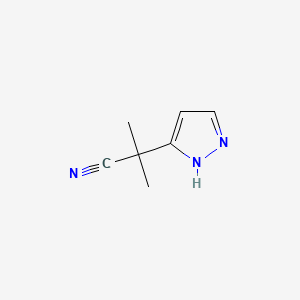
2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins. This inhibition can lead to antiproliferative effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile: Similar structure but different substitution pattern on the pyrazole ring.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A more complex compound with additional heterocyclic rings.
Uniqueness
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to inhibit key signaling pathways in cancer cells makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C7H9N3 |
|---|---|
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
2-methyl-2-(1H-pyrazol-5-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3/c1-7(2,5-8)6-3-4-9-10-6/h3-4H,1-2H3,(H,9,10) |
Clave InChI |
NCGWVTVQACTESZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=CC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


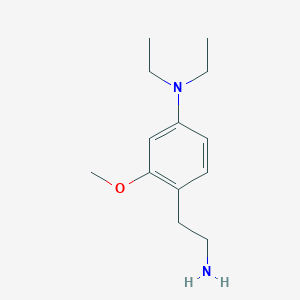
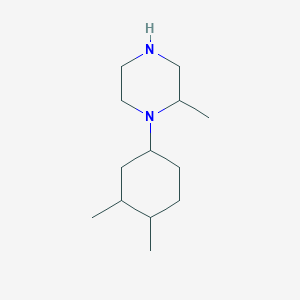
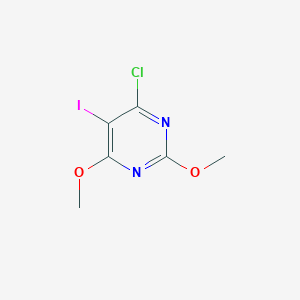
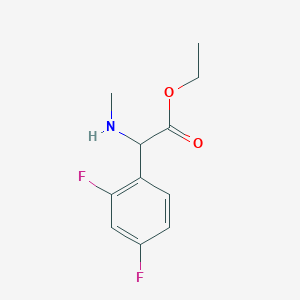
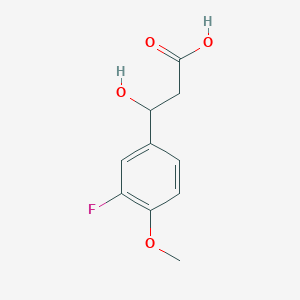
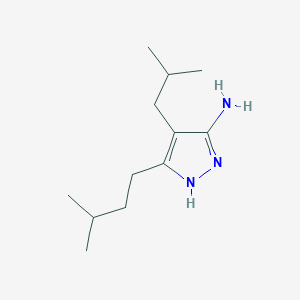
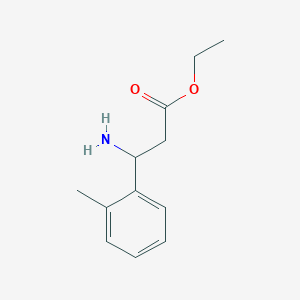
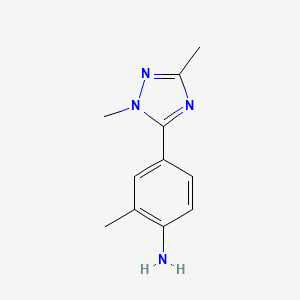
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)
